
Losartan Cum-Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Losartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) and certain other cardiovascular conditions . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, losartan relaxes the blood vessels, increasing the supply of blood and oxygen to the heart . Losartan potassium is a prescription medication commonly used to lower blood pressure in people with hypertension .
Synthesis Analysis
Losartan is synthesized by reacting equimolar quantities of anhydrous alkali metal salt in methanol with approximately 1 mole Trityl Losartan . In a study, the mesoporous MCM-41 was prepared and modified with acidic agents, including citric acid, acetic acid, and ascorbic acid to obtain a suitable drug carrier for the controlled release of losartan potassium .Molecular Structure Analysis
The chemical name of Losartan Cum-Alcohol is(2-Butyl-4-chloro-1- ((2'- (2- (2-phenylpropan-2-yl)-2H-tetrazol-5-yl)- [1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol . Chemical Reactions Analysis
Losartan may undergo oxidative degradation by alkaline copper (III) periodate complex in the presence and absence of ruthenium (III) catalyst . The loading and releasing of losartan potassium on the modified mesoporous silica have been investigated .Physical And Chemical Properties Analysis
Losartan potassium 5 mg/mL extemporaneous oral liquid suspensions were physically and microbiologically stable over 28 days . The initial losartan content of all suspensions was lower than expected at 80–81% and did not change significantly over the 28 days .Wirkmechanismus
Safety and Hazards
Losartan is generally safe to use, but it may drop blood pressure too low, causing side effects such as dizziness or lightheadedness, fainting, blurred vision, inability to concentrate, cold or clammy skin, and fatigue . Moderate alcohol consumption is generally safe while taking losartan, but it may amplify these side effects, making them worse .
Zukünftige Richtungen
Losartan has been extensively studied relative to end-organ protection, with studies having been conducted in diabetic nephropathy, heart failure, post-myocardial infarction, and hypertensive patients with left ventricular hypertrophy . The results of these studies have been sufficiently positive to support a more widespread use of angiotensin-receptor antagonists in the setting of various end-organ diseases .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Losartan Cum-Alcohol involves the condensation of 2-nitro-4-(trifluoromethyl)benzamide with 2-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-methanol in the presence of a reducing agent to form Losartan. This is followed by the reaction of Losartan with a suitable alcohol to form Losartan Cum-Alcohol.", "Starting Materials": [ "2-nitro-4-(trifluoromethyl)benzamide", "2-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-methanol", "Reducing agent", "Suitable alcohol" ], "Reaction": [ "Step 1: Condensation of 2-nitro-4-(trifluoromethyl)benzamide with 2-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-methanol in the presence of a reducing agent to form Losartan.", "Step 2: Reaction of Losartan with a suitable alcohol to form Losartan Cum-Alcohol." ] } | |
CAS-Nummer |
852357-69-8 |
Molekularformel |
C31H33ClN6O |
Molekulargewicht |
541.10 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
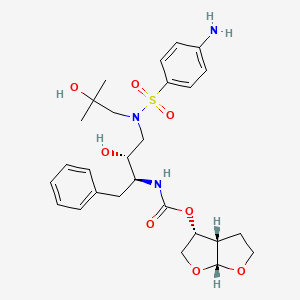
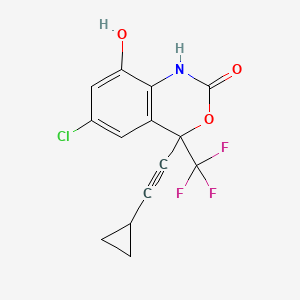
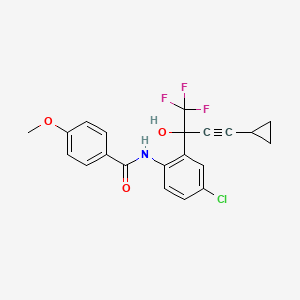
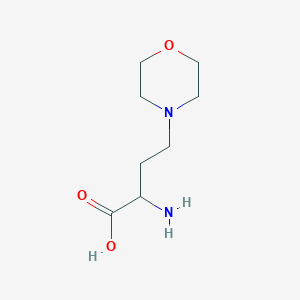
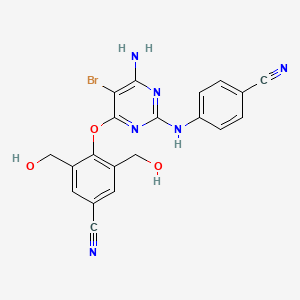
![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)
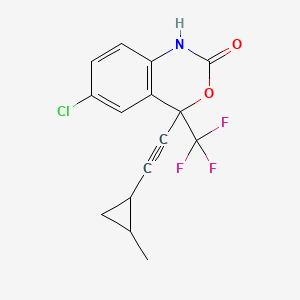
![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)